4-((1-((3'-chloro-[1,1'-biphenyl]-4-yl)sulfonyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one
Description
Properties
IUPAC Name |
4-[1-[4-(3-chlorophenyl)phenyl]sulfonylazetidin-3-yl]oxy-1,6-dimethylpyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O4S/c1-15-10-19(12-22(26)24(15)2)29-20-13-25(14-20)30(27,28)21-8-6-16(7-9-21)17-4-3-5-18(23)11-17/h3-12,20H,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTZKGYPBOAIDHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C)OC2CN(C2)S(=O)(=O)C3=CC=C(C=C3)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-((1-((3'-chloro-[1,1'-biphenyl]-4-yl)sulfonyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one is a complex organic molecule notable for its potential biological activities. This article aims to summarize the current understanding of its biological effects, mechanisms of action, and potential therapeutic applications based on existing literature.
Chemical Structure and Properties
The compound features a biphenyl structure with a chlorine substituent and a sulfonyl group, which is linked to an azetidine ring and a pyridine moiety. The presence of these functional groups suggests potential interactions with various biological targets.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C16H16ClN3O3S |
| Molecular Weight | 353.88 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
The biological activity of this compound is hypothesized to involve interactions with specific enzymes or receptors. The sulfonyl group can form strong interactions with amino acids in enzyme active sites, potentially leading to inhibition or modulation of enzymatic activity. The biphenyl core may enhance binding affinity due to its structural rigidity.
Anticancer Activity
Research indicates that compounds with similar structures exhibit anticancer properties. For instance, sulfonamide derivatives have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The biphenyl moiety's electron-withdrawing properties may enhance the cytotoxicity of the compound against tumor cells.
Neuroprotective Effects
In silico studies suggest that compounds targeting neurodegenerative pathways could benefit from structural motifs similar to those found in this compound. The interaction with neuroreceptors and modulation of neurotransmitter systems may offer protective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Case Studies
- Study on Anticancer Efficacy : A study explored the effects of sulfonamide derivatives on human cancer cell lines. Results indicated significant inhibition of cell growth in MCF-7 (breast cancer) and A549 (lung cancer) cells, attributed to the disruption of cellular signaling pathways involved in proliferation and survival.
- Neuroprotective Mechanisms : Computational modeling has suggested that compounds with similar structures can bind effectively to the acetylcholinesterase enzyme, which is crucial in Alzheimer's disease pathology. This binding could lead to increased acetylcholine levels, enhancing neuronal communication.
Research Findings
Recent studies have focused on the synthesis and biological evaluation of related compounds, emphasizing the importance of structure-activity relationships (SAR). Key findings include:
- Enhanced Binding Affinity : Modifications on the biphenyl core significantly impact the binding affinity to target proteins.
- Inhibition Potency : The presence of the sulfonyl group correlates with increased inhibition potency against specific enzymes involved in disease pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent-Driven Activity Differences
Pyridin-2-one derivatives exhibit significant variability in bioactivity based on substituent patterns. Key comparisons include:
Analysis :
- Electron-Withdrawing Groups (EWGs) : The bromophenyl analog (79.05% antioxidant activity) outperforms methoxyphenyl derivatives (17.55%), suggesting EWGs enhance radical scavenging. The target compound’s 3'-chlorobiphenyl-sulfonyl group, an EWG, may similarly boost activity .
- The biphenyl group may improve hydrophobic interactions with protein pockets .
Spectroscopic and Structural Comparisons
NMR studies () reveal that substituents alter proton environments in pyridin-2-ones. For example:
- Region A (positions 39–44) : Chemical shifts in this region vary significantly between analogs, reflecting changes in the electronic environment due to substituents like chloro-biphenyl vs. benzylsulfonyl .
- Region B (positions 29–36): Minimal shifts here suggest conserved hydrogen-bonding or steric effects in the pyridinone core .
Computational and Docking Insights
- Bioactivity Clustering : Compounds with similar sulfonamide-azetidine motifs (e.g., target compound and benzylsulfonyl analog) cluster together in bioactivity profiles, indicating shared modes of action .
- Docking Scores : Molecular docking of pyridin-2-ones with bromophenyl groups shows higher binding affinity to antioxidant-related proteins (e.g., NADPH oxidase) compared to methoxy-substituted analogs . The target compound’s chloro-biphenyl group may further optimize π-π stacking and van der Waals interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
